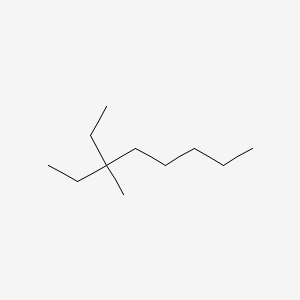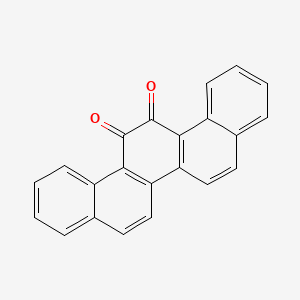
13,14-Picenedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13,14-Picenedione is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C22H12O2. It is a derivative of picene, consisting of five annulated phenyl rings arranged in a W-configuration.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 13,14-Picenedione typically involves a three-step modification from 2-hydroxy-1-naphthaldehyde. The key intermediate is obtained through a series of reactions, including oxidation and cyclization .
Industrial Production Methods:
化学反応の分析
Types of Reactions: 13,14-Picenedione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can convert the dione to diols or other reduced forms.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various substituted picene derivatives, which can be further functionalized for specific applications .
科学的研究の応用
13,14-Picenedione has a wide range of applications in scientific research:
作用機序
The mechanism of action of 13,14-Picenedione involves its interaction with molecular targets and pathways in organic electronic devices. Its unique structure allows it to act as an organic p-channel semiconductor, facilitating charge transport in electronic devices. The incorporation of heteroatoms, such as nitrogen and chalcogens, into its structure can further modulate its electronic properties .
類似化合物との比較
Picene: The parent compound of 13,14-Picenedione, consisting of five annulated phenyl rings.
Quinoxaline: A nitrogen-containing heterocycle derived from picene.
[1,2,5]-Thiadiazole: A sulfur-containing heterocycle fused with picene.
Uniqueness: this compound is unique due to its specific arrangement of phenyl rings and the presence of two ketone groups at positions 13 and 14. This structure imparts distinct electronic properties, making it suitable for applications in organic electronics and optoelectronics .
特性
CAS番号 |
24743-18-8 |
|---|---|
分子式 |
C22H12O2 |
分子量 |
308.3 g/mol |
IUPAC名 |
picene-13,14-dione |
InChI |
InChI=1S/C22H12O2/c23-21-19-15-7-3-1-5-13(15)9-11-17(19)18-12-10-14-6-2-4-8-16(14)20(18)22(21)24/h1-12H |
InChIキー |
ASVNSCAISPNPGI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C(=O)C4=C3C=CC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


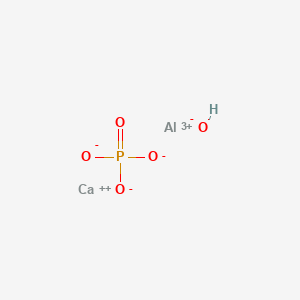
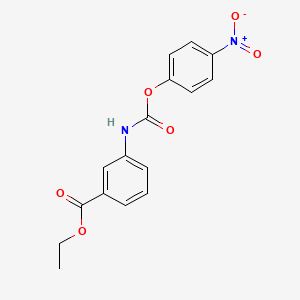

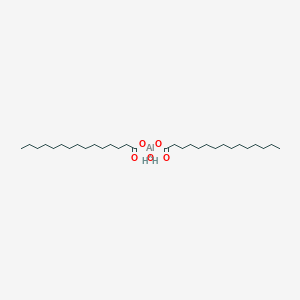


![3-Oxa-7-thia-10-azaspiro[5.6]dodecan-11-one](/img/structure/B12642255.png)

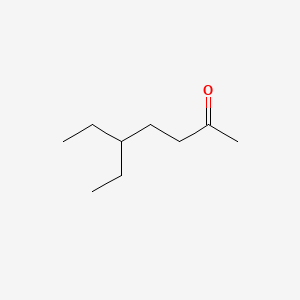
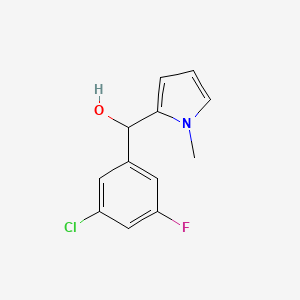

![(2,5-Dioxopyrrolidin-1-yl) 4-[(3-chloro-4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12642276.png)

